molecular formula C50H91N5O34 B15126931 5-[[2-[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

5-[[2-[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Cat. No.: B15126931
M. Wt: 1306.3 g/mol
InChI Key: MVUUNAABEYLRIC-UHFFFAOYSA-N
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Description

The compound “5-[[2-[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol” is a highly complex organic molecule. This compound features multiple amino and hydroxymethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, and the use of various coupling reagents. The reaction conditions often require precise control of temperature, pH, and solvent environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Amino groups can be reduced to form primary amines.

    Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxymethyl groups could yield aldehydes or carboxylic acids, while reduction of amino groups could yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its amino groups could facilitate binding to various biomolecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its complex structure might allow it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers and nanomaterials. Its multiple functional groups could provide unique properties to the resulting materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The amino groups could facilitate binding to proteins, while the hydroxymethyl groups could participate in hydrogen bonding and other interactions. The pathways involved would likely include various biochemical processes, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Polyamines: Compounds with multiple amino groups, such as spermidine and spermine.

    Polyols: Compounds with multiple hydroxyl groups, such as glycerol and sorbitol.

Uniqueness

The uniqueness of this compound lies in its combination of multiple amino and hydroxymethyl groups, which provide a wide range of chemical reactivity and potential applications. Its complex structure also makes it a challenging target for synthesis and study.

Properties

Molecular Formula

C50H91N5O34

Molecular Weight

1306.3 g/mol

IUPAC Name

5-[[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C50H91N5O34/c51-1-2-52-3-4-53-5-6-54-7-8-55-9-16-37-23(62)30(69)44(76-16)84-38-17(10-56)78-46(32(71)25(38)64)86-40-19(12-58)80-48(34(73)27(40)66)88-42-21(14-60)82-50(36(75)29(42)68)89-43-22(15-61)81-49(35(74)28(43)67)87-41-20(13-59)79-47(33(72)26(41)65)85-39-18(11-57)77-45(83-37)31(70)24(39)63/h16-50,52-75H,1-15,51H2

InChI Key

MVUUNAABEYLRIC-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N

Origin of Product

United States

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